

# A Comparative Guide to Cross-Validation of Analytical Methods for Daclatasvir Impurities

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## Compound of Interest

Compound Name: *Daclatasvir Impurity C*

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This guide provides a comprehensive comparison of various analytical methods for the quantification and monitoring of impurities in Daclatasvir. The information presented is collated from published, validated methods to assist in the selection and implementation of the most suitable analytical strategy for quality control and stability studies.

## Executive Summary

The quality control of Daclatasvir, a potent antiviral agent, necessitates robust analytical methods to detect and quantify process-related and degradation impurities, ensuring the safety and efficacy of the final drug product.<sup>[1][2]</sup> High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for this purpose.<sup>[1][3][4][5]</sup> This guide compares several validated HPLC and UPLC methods, detailing their experimental protocols and performance data. While a direct cross-validation study comparing these methods was not found in the public domain, this guide serves as a comparative analysis of their individual validation data.

## Comparative Analysis of Analytical Methods

The following tables summarize the key performance parameters of different validated analytical methods for the determination of Daclatasvir and its impurities.

**Table 1: Comparison of HPLC Methods for Daclatasvir Impurity Analysis**

| Parameter                                 | Method 1 (RP-HPLC for Genotoxic Impurity)[6]                                  | Method 2 (Stability-Indicating RP-HPLC)[4][7]                 | Method 3 (Simultaneous Determination with Sofosbuvir)[8]                                      |
|---|---|---|---|
| Column                                    | Waters X-select CSH C-18 (250 mm x 4.6 mm, 5.0 µm)                            | Hypersil C18 (250 mm x 4.6 mm, 5 µm)                          | Agilent Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)   |
| Mobile Phase                              | A: Purified water (pH 3 with Ortho-phosphoric acid)B: Acetonitrile (Gradient) | Acetonitrile: 0.05% o-phosphoric acid (50:50 v/v) (Isocratic) | 9 mM dipotassium hydrogen orthophosphate buffer (pH 4): Acetonitrile (60:40, v/v) (Isocratic) |
| Flow Rate                                 | 1.5 mL/min  | 0.7 mL/min  | 1.0 mL/min  |
| Detection Wavelength                      | 210 nm  | 315 nm  | 265 nm  |
| Column Temperature                        | 45°C  | 40°C  | 40°C  |
| Linearity Range                           | LOQ to 150% of specification  | 10 - 50 µg/mL   | 20 - 2000 µg/mL   |
| Correlation Coefficient (r <sup>2</sup> ) | 0.999   | 0.9998  | Not Specified   |
| LOD                                       | 3 µg/mL (with respect to sample)  | Not Specified   | Not Specified   |
| LOQ                                       | 10 µg/mL (with respect to sample)   | Not Specified   | Not Specified   |
| Accuracy (% Recovery)                     | 95 - 102%   | Not Specified   | Not Specified   |

**Table 2: UPLC Method for Daclatasvir Impurity Analysis**

| Parameter                                 | Method 4 (Stability-Indicating UPLC)[5][9][10]  |
|---|---|
| Column                                    | Waters ACQUITY BEH phenyl (100 mm x 2.1 mm, 1.7 µm)   |
| Mobile Phase                              | A: 0.03 M sodium perchlorate with 0.002 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer)B: 0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer) with Acetonitrile (20:80% v/v) (Gradient) |
| Flow Rate                                 | 0.4 mL/min  |
| Detection Wavelength                      | 305 nm  |
| Run Time                                  | 15 min  |
| Linearity Range                           | Not Specified   |
| Correlation Coefficient (r <sup>2</sup> ) | Not Specified   |
| LOD                                       | Not Specified   |
| LOQ                                       | Not Specified   |
| Accuracy (% Recovery)                     | Not Specified   |

## Experimental Protocols

Detailed methodologies for the cited analytical methods are provided below to facilitate their implementation and cross-validation.

### Method 1: RP-HPLC for a Potential Genotoxic Impurity (4,4'-bis(2-bromoacetyl) biphenyl)[6]

- Standard Preparation: A final standard solution of 4,4'-bis(2-bromoacetyl) biphenyl was prepared in methanol at a concentration of 0.25 µg/mL.[6]
- Sample Preparation: 200mg of Daclatasvir dihydrochloride was accurately weighed into a 20mL volumetric flask. The diluent (methanol) was added to about half the volume, sonicated

to dissolve, and then diluted to the mark with the diluent.[6]

- Chromatographic Conditions:
  - Column: Waters X-select CSH C-18 (250 mm x 4.6 mm ID, 5.0  $\mu$ m)[6]
  - Mobile Phase A: Purified water with pH adjusted to 3 with Ortho-phosphoric acid[6]
  - Mobile Phase B: Acetonitrile[6]
  - Gradient Program: Not detailed in the abstract.
  - Flow Rate: 1.5 mL/min[6]
  - Column Temperature: 45°C[6]
  - Injection Volume: 20  $\mu$ L[6]
  - Detection: UV at 210 nm[6]

## Method 2: Stability-Indicating RP-HPLC Method[4][7]

- Standard Preparation: A standard stock solution of Daclatasvir (1000  $\mu$ g/mL) was prepared by dissolving 10 mg in 10 mL of the mobile phase.[7] Working standards were prepared by diluting the stock solution.
- Sample Preparation (Tablets): Not fewer than 20 tablets were weighed and finely powdered. A portion of the powder equivalent to 60 mg of Daclatasvir was transferred to a suitable volumetric flask. The drug was extracted with the mobile phase using sonication.[7]
- Chromatographic Conditions:
  - Column: Hypersil C18 (250 mm x 4.6 mm, 5  $\mu$ m)[4][7]
  - Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.05% o-phosphoric acid in water. [4][7]
  - Mode: Isocratic[4][7]

- Flow Rate: 0.7 mL/min[4][7]
- Column Temperature: 40°C[7]
- Detection: UV at 315 nm[4][7]
- Run Time: 10 min[7]

### Method 3: RP-HPLC for Simultaneous Determination of Daclatasvir and Sofosbuvir[8]

- Standard Preparation: Stock solutions (1 mg/mL) of Daclatasvir and Sofosbuvir were prepared in the mobile phase. Working solutions were prepared from these stock solutions. [8]
- Sample Preparation: Not detailed for impurity analysis.
- Chromatographic Conditions:
  - Column: Agilent Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)[8]
  - Mobile Phase: A 60:40 (v/v) mixture of 9 mM dipotassium hydrogen orthophosphate buffer (pH 4) and acetonitrile.[8]
  - Mode: Isocratic[8]
  - Flow Rate: 1.0 mL/min[8]
  - Column Temperature: 40°C[8]
  - Injection Volume: 20 µL[8]
  - Detection: UV at 265 nm[8]

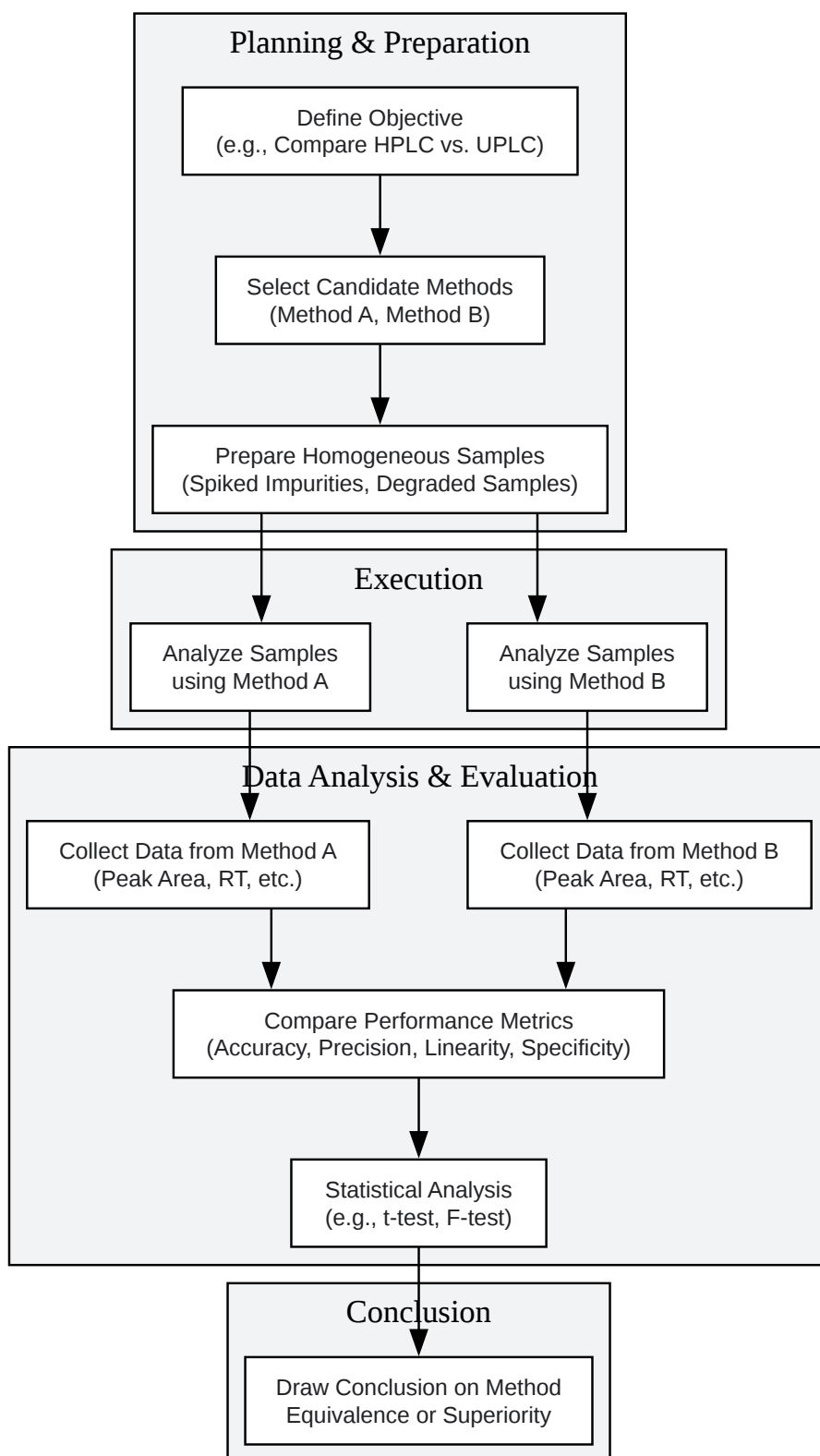
### Method 4: Stability-Indicating UPLC Method[5][9][10]

- Standard Preparation: A standard solution containing 2.5 µg/mL of Daclatasvir was prepared from a stock solution.[5]

- Sample Preparation (Tablets): Tablet powder equivalent to 50 mg of Daclatasvir was transferred into a 100 mL volumetric flask, 60 mL of diluent was added, and the mixture was sonicated for 30 minutes. After cooling, it was diluted to volume with the diluent and filtered.  
[5]
- Chromatographic Conditions:
  - Column: Waters ACQUITY BEH phenyl (100 mm x 2.1 mm, 1.7  $\mu$ m)[5][9][10]
  - Mobile Phase A: 0.03 M sodium perchlorate with 0.002 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer)[5][9]
  - Mobile Phase B: A 20:80 (v/v) mixture of 0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer) and acetonitrile.[5][9]
  - Mode: Gradient[5][9]
  - Flow Rate: 0.4 mL/min[5][9][10]
  - Detection: UV at 305 nm[5][9][10]
  - Run Time: 15 min[5][9][10]

## Visualization of Cross-Validation Workflow

The following diagram illustrates a general workflow for the cross-validation of analytical methods for Daclatasvir impurities.



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